![molecular formula C16H15N3O3 B7876219 3-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline](/img/structure/B7876219.png)
3-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzoic acid hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting intermediate is then reacted with aniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of a nitro group can produce the corresponding aniline derivative.
Scientific Research Applications
3-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent, given its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 3-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylhydrazine share the methoxyphenyl group but differ in their functional groups and overall structure.
Oxadiazole derivatives: Other oxadiazoles, such as 2,5-diphenyl-1,3,4-oxadiazole, have similar ring structures but different substituents.
Uniqueness
3-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline is unique due to its combination of a methoxyphenyl group and an aniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-13-7-5-11(6-8-13)16-19-18-15(22-16)10-21-14-4-2-3-12(17)9-14/h2-9H,10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIESDAOTALYIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B7876142.png)
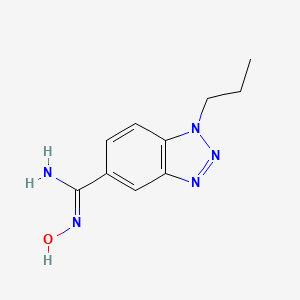
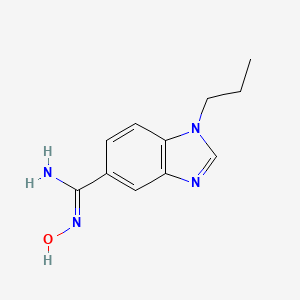
![(1Z)-N'-hydroxy-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethanimidamide](/img/structure/B7876178.png)
![(1Z)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N'-hydroxyethanimidamide](/img/structure/B7876180.png)
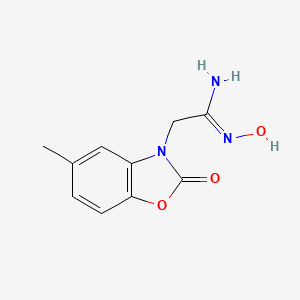
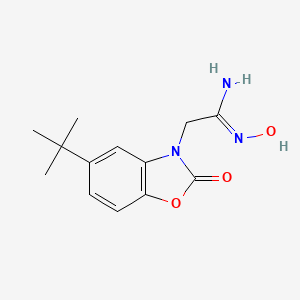
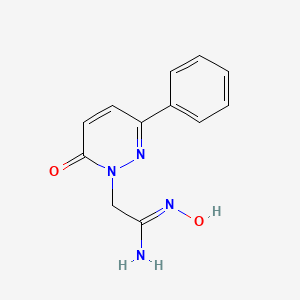
![1-(1-isopropyl-1H-imidazo[4,5-b]pyrazin-6-yl)-4-piperidinecarboxylic acid](/img/structure/B7876211.png)
![4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline](/img/structure/B7876220.png)
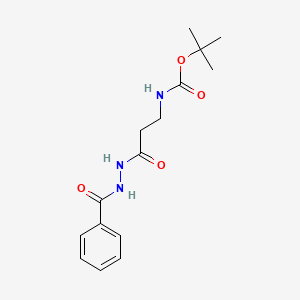
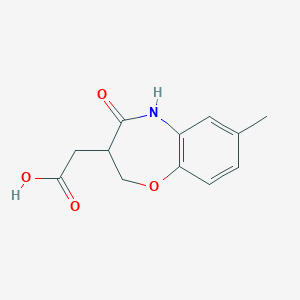
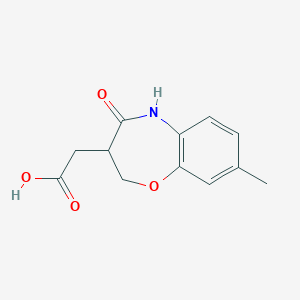
![2-[3-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B7876240.png)
